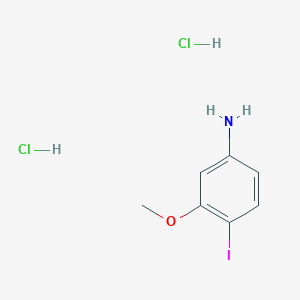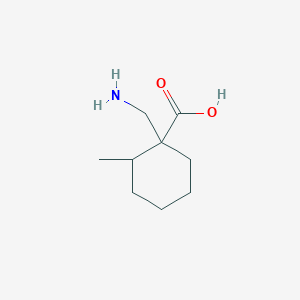
4-Iodo-3-methoxyaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methoxyaniline dihydrochloride is an organic compound with the molecular formula C7H10Cl2INO and a molecular weight of 321.97 g/mol . This compound is characterized by the presence of an iodine atom at the 4-position and a methoxy group at the 3-position on the aniline ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Iodo-3-methoxyaniline dihydrochloride typically involves the iodination of 3-methoxyaniline. One common method includes the use of iodine and sulfuric acid as iodinating agents . Alternatively, chlorinated reactants such as thionyl chloride can be used . The reaction conditions, including temperature and reaction time, can be adjusted based on specific experimental requirements .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxyaniline dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol are typical reducing agents.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodo-3-methoxyaniline dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxyaniline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to selectively target cancer cells by exploiting defects in cellular reducing systems . This selective action is due to the compound’s ability to undergo lethal synthesis in malignant cells, leading to the formation of toxic intermediates .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methoxyaniline: Similar in structure but with different positional isomerism.
4-Iodo-3-methylaniline: Contains a methyl group instead of a methoxy group.
4-Iodo-3-methoxypyridine: Contains a pyridine ring instead of an aniline ring.
Uniqueness
4-Iodo-3-methoxyaniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H10Cl2INO |
|---|---|
Molecular Weight |
321.97 g/mol |
IUPAC Name |
4-iodo-3-methoxyaniline;dihydrochloride |
InChI |
InChI=1S/C7H8INO.2ClH/c1-10-7-4-5(9)2-3-6(7)8;;/h2-4H,9H2,1H3;2*1H |
InChI Key |
ZMCBZFIBMJAIQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)I.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)







![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)
